2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a trichloroacetamide group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of trichloroacetic acid with a suitable amine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the trichloroacetamide group. The benzoxazole moiety is introduced through a separate synthetic step, which involves the cyclization of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetamide group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-Trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzoxazole moiety may interact with specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(2-methylphenyl)acetamide: Similar structure but lacks the benzoxazole moiety.
2,2,2-Trichloro-N-(5-methyl-1,3-benzoxazol-2-yl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide lies in its combined trichloroacetamide and benzoxazole moieties, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-9-3-6-12-14(7-9)24-15(21-12)11-5-4-10(2)13(8-11)22-16(23)17(18,19)20/h3-8H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBGPFYIDFTECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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